N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic structures, including triazole, pyrazole, and isoxazole rings
Preparation Methods
The synthesis of N4-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom and other substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions
Scientific Research Applications
N~4~-[3-FLUORO-4-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrazole rings are known to participate in hydrogen bonding and π-π interactions, which can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Properties
Molecular Formula |
C20H15FN8O2 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H15FN8O2/c1-11-18-14(6-16(26-20(18)31-27-11)12-7-23-28(2)8-12)19(30)25-13-3-4-17(15(21)5-13)29-10-22-9-24-29/h3-10H,1-2H3,(H,25,30) |
InChI Key |
VNSMNDOCYUYDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CC(=C(C=C4)N5C=NC=N5)F |
Origin of Product |
United States |
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